molecular formula C48H73NO12 B594264 CID 154735200 CAS No. 265996-92-7

CID 154735200

Cat. No.: B594264
CAS No.: 265996-92-7
M. Wt: 856.107
InChI Key: FWMJPUBOGPIFOU-UHFFFAOYSA-N
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Description

CID 154735200 is a marine biotoxin produced by the dinoflagellate Azadinium spinosum. It is part of the azaspiracid group of toxins, which were first discovered in 1995 following an outbreak of food poisoning in Ireland. These toxins accumulate in shellfish and can cause severe gastrointestinal symptoms in humans who consume contaminated seafood .

Scientific Research Applications

CID 154735200 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods for marine toxins.

    Biology: Studies on azaspiracid-2 help in understanding the toxicological effects of marine biotoxins on different biological systems.

    Medicine: Research on azaspiracid-2’s effects on human health, particularly its gastrointestinal and cardiotoxic effects, is crucial for public health safety.

    Industry: The compound is used in the seafood industry for monitoring and ensuring the safety of shellfish products

Safety and Hazards

Azaspiracid-2 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

In less than a decade since the identification of AZA1 in Irish shellfish, much progress has been made in the field of AZA research and its application to protecting the health of seafood consumers . Future development of rapid detection technologies and the invention of detection devices for AZAs in marine environmental samples are expected .

Mechanism of Action

Target of Action

Azaspiracid-2 (AZA-2) is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . The primary target of AZA-2 is the hERG voltage-gated potassium channels . These channels play a crucial role in the electrical activity of many cells, including cardiac cells, where they contribute to the repolarization of the cell membrane potential during the cardiac action potential .

Mode of Action

AZA-2 interacts with its target, the hERG voltage-gated potassium channels, by inhibiting their function . This inhibition disrupts the normal flow of potassium ions through these channels, which can affect the electrical activity of the cells .

Biochemical Pathways

It has been suggested that aza-2 may affect ion channel activity . Ion channels are involved in a variety of cellular processes, including the regulation of the cell’s membrane potential, signal transduction, and the regulation of cell volume . Disruption of these processes can have downstream effects on various cellular functions .

Pharmacokinetics

It has been demonstrated that aza-2 can be absorbed into the bloodstream and distributed to various tissues and organs . The impact of these ADME properties on the bioavailability of AZA-2 is currently unknown .

Result of Action

It has been observed that aza-2 can alter the heart’s electrical activity, causing prolongation of pr intervals and the appearance of arrhythmias . These effects suggest that AZA-2 may have cardiotoxic effects .

Action Environment

The action of AZA-2 can be influenced by various environmental factors. For instance, AZA-2 is produced by Azadinium spinosum, which can be found in many coastal regions of western Europe, Northern Africa, South America, and North America . The global distribution of AZAs appears to correspond to the widespread occurrence of Azadinium . Furthermore, the synergistic effects of multiple toxins present in the natural marine environment can enhance the virulence of AZAs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azaspiracid-2 involves complex organic reactions. One of the key methods includes the use of dithiane and Stille coupling reactions. The ABCD fragments are constructed through a cascade reaction involving deprotection and self-assembly of the precursors, while the FGHI fragment is formed by a neodymium triflate-induced cyclization. The final ring closure (ring G) is achieved through an iodoetherification reaction followed by reductive removal of the iodine residue .

Industrial Production Methods

Industrial production of azaspiracid-2 is typically carried out using cultures of Azadinium spinosum in photobioreactors. The algae are harvested using tangential flow filtration or continuous centrifugation. Azaspiracids are then extracted using solid phase extraction procedures and subsequently purified. This method has been optimized to achieve a purification efficiency of over 70%, yielding azaspiracid-2 of more than 95% purity .

Chemical Reactions Analysis

Types of Reactions

CID 154735200 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and for studying its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving azaspiracid-2 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The conditions for these reactions vary, but they typically require controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation of azaspiracid-2 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound

Comparison with Similar Compounds

CID 154735200 is part of a group of toxins that includes azaspiracid-1 and azaspiracid-3. These compounds share similar structures and toxicological profiles but differ in their specific molecular configurations and potency. This compound is unique in its specific effects on cardiac ion channels compared to its analogs .

List of Similar Compounds

  • Azaspiracid-1
  • Azaspiracid-3
  • Okadaic acid
  • Dinophysistoxin

These compounds are all marine biotoxins that pose significant risks to human health through the consumption of contaminated seafood .

Properties

InChI

InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,21,27-29,31-39,41-43,49,52-53H,5,10,12-20,22-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29+,31-,32+,33-,34-,35+,36+,37-,38-,39+,41+,42+,43+,44-,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORKLPLHJXOOZ-PPWLEYITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=C(CC(O9)C=CCCC(=O)O)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=C(C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849595
Record name Azaspiracid-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265996-92-7
Record name Azaspiracid 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265996-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaspiracid-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the known cellular targets of Azaspiracid-2?

A1: While the exact mechanism of action remains unclear, research indicates that AZA-2 can partially block voltage-gated sodium channels in human cells. [] This interaction could contribute to the neurotoxic effects observed in animal models. Further research is needed to fully elucidate the link between AZA-2 and its effects on ion channels.

Q2: Does Azaspiracid-2 impact cellular signaling pathways?

A2: Studies using cerebellar neurons revealed that AZA-2 and its methyl ester derivative increase the activity and phosphorylation of c-Jun N-terminal kinase (JNK). [] Inhibiting JNK effectively protected neurons from AZA-2 induced cytotoxicity, suggesting a crucial role of this signaling pathway in AZA-2 toxicity.

Q3: How does Azaspiracid-2 affect intracellular signaling molecules?

A3: Research shows that AZA-2 and its analog AZA-3 can increase intracellular cyclic adenosine monophosphate (cAMP) levels in human lymphocytes. [] Additionally, AZA-2 can elevate intracellular calcium concentrations by promoting calcium release from internal stores and influx from the extracellular environment. [] Interestingly, AZA-3, while not causing store depletion, can also induce calcium influx. These findings suggest a complex interplay between AZA-2 and intracellular signaling pathways.

Q4: What is the molecular structure of Azaspiracid-2?

A4: Azaspiracid-2 is a complex polyketide molecule with a unique bis-spiroacetal structure. It is structurally similar to Azaspiracid-1, differing only by the presence of a methyl group at the C-8 position. []

Q5: Have synthetic routes been developed for Azaspiracid-2?

A5: Yes, the total synthesis of AZA-2 has been achieved, confirming its revised structure. [, ] This 39-step synthesis represents a significant improvement over the initial 50-step synthesis of Azaspiracid-1. [] The successful synthesis of AZA-2 allows for further research into its biological activity and facilitates the development of analytical standards.

Q6: In which geographic locations has Azaspiracid-2 been detected?

A6: AZA-2 has been identified in various regions globally, including Ireland, [] the Argentine Continental Shelf, [] New Caledonia, [] Morocco, [, ] Spain, [] Chile, [] and the Southeast Pacific. [] This widespread occurrence underscores the importance of monitoring AZA-2 levels in shellfish to ensure consumer safety.

Q7: What analytical methods are used to detect Azaspiracid-2 in shellfish?

A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying AZA-2 in shellfish. [, , , , ] This highly sensitive and specific technique allows for the simultaneous detection of multiple marine toxins, including various Azaspiracid analogs, ensuring comprehensive shellfish safety monitoring.

Q8: What are the known toxic effects of Azaspiracid-2 in humans?

A8: While human data is limited, AZA-2 is known to contribute to azaspiracid shellfish poisoning (AZP). [] Symptoms of AZP often resemble those of diarrhetic shellfish poisoning and can include nausea, vomiting, diarrhea, and abdominal pain. []

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